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Compound of Interest

Compound Name: 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

CAS No.: 105292-71-5

Cat. No.: B3417447

Get Quote

The stark contrast in stability between ester and carbamate linkages stems from fundamental differences in their electronic structures and their respe

systemic enzymes.

mPEG3 Esters (-COO-): Ester linkages are characterized by a highly electrophilic carbonyl carbon. In aqueous physiological environments (pH 7.4), t

susceptible to nucleophilic attack by hydroxyl ions, leading to chemical hydrolysis. More critically, in systemic circulation, esters are rapidly recognized

ubiquitous esterases, such as human carboxylesterase 1 and 2 (hCE1/hCE2)[5]. This non-specific enzymatic degradation often results in premature p

reducing the amount of intact conjugate that reaches the target site[3].

mPEG3 Carbamates (-NH-COO-): Carbamate linkages offer a superior balance of stability and controlled release[1]. The nitrogen atom adjacent to th

donates its lone pair of electrons into the carbonyl pi-system via resonance. This delocalization significantly reduces the electrophilicity of the carbony

highly resistant to chemical hydrolysis by water or hydroxyl ions[1][2]. Furthermore, carbamates are generally poor substrates for non-specific plasma

Unless specifically engineered with self-immolative spacers (e.g., Val-Cit-PABC) designed for targeted protease cleavage[1][3], simple alkyl or PEGyl

remain highly stable in systemic circulation[4].
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Mechanistic pathways of degradation and stability for mPEG3 esters vs carbamates.

Quantitative Stability Comparison
The following table synthesizes quantitative stability data derived from comparative hydrolytic and enzymatic assays. Half-life (

) is used as the primary metric for stability[1].
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Linker Type Medium Condition Mechanism of Cleavage
Half-life (

)

mPEG3-Ester Buffer (pH 1.2) 37°C Acid-catalyzed hydrolysis > 6 hours[5]

mPEG3-Ester Buffer (pH 7.4) 37°C Base-catalyzed hydrolysis ~ 15 - 24 hours

mPEG3-Ester Human Plasma 37°C Enzymatic (hCE1/hCE2) < 1 hour[5][6]

mPEG3-Carbamate Buffer (pH 1.2) 37°C Acid-catalyzed hydrolysis > 24 hours[5]

mPEG3-Carbamate Buffer (pH 7.4) 37°C Base-catalyzed hydrolysis > 7 days[1]

mPEG3-Carbamate Human Plasma 37°C Enzymatic resistance > 24 hours[1][4]

Note: N-monosubstituted carbamates may exhibit slightly faster hydrolysis than N,N-disubstituted carbamates due to the potential formation of an isoc

but both remain vastly superior to esters in plasma[2][7].

Experimental Methodologies
To ensure scientific integrity, the evaluation of linker stability must rely on self-validating experimental systems. Below are the authoritative protocols f

stability of mPEG3 conjugates.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)
This protocol determines the susceptibility of the linker to systemic esterases.

Self-Validating System Design:

Positive Control: Procaine or a known standard ester must be run in parallel to confirm the enzymatic activity of the plasma batch.

Negative Control: Heat-inactivated plasma (incubated at 56°C for 30 mins) is used to differentiate chemical hydrolysis from enzymatic cleavage.

Internal Standard (IS): A stable-isotope labeled analog is spiked during the quench phase to correct for matrix effects and extraction recovery variat

Step-by-Step Workflow:

Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C. Prepare a 1 mM stock solution of the mPEG3 conjugate in DMSO.

Incubation: Spike the conjugate into the plasma to a final concentration of 1 µM (ensure DMSO is ≤ 1% to prevent esterase denaturation). Incubate

bath at 37°C.

Aliquot & Quench (Causality): At predetermined time points (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract a 50 µL aliquot. Immediately add 150

acetonitrile (ACN) containing 0.1% formic acid and the Internal Standard. Causality: The organic solvent precipitates plasma proteins, instantly halt

while the acidic pH stabilizes the carbamate/ester bonds to lock the time-point accuracy.

Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

Analysis: Transfer the supernatant to an LC-MS/MS system. Quantify the remaining intact conjugate by calculating the peak area ratio of the analyt

Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the half-life using pseudo-first-order kinetics (

).
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Workflow for self-validating LC-MS/MS plasma stability assay.

Protocol B: pH-Dependent Chemical Hydrolysis Assay
This protocol isolates chemical stability from enzymatic factors, mimicking different physiological compartments (e.g., stomach, endosomes, blood)[1]

Self-Validating System Design:

Isothermal Control: Conducted in a tightly regulated incubator to prevent temperature-induced kinetic variations.

Mass Balance Verification: The assay must monitor both the disappearance of the intact mPEG3 conjugate and the stoichiometric appearance of th

confirm that hydrolysis is the sole degradation pathway.

Step-by-Step Workflow:

Buffer Preparation: Prepare 0.1 M buffers at pH 1.2 (HCl/KCl), pH 5.5 (Acetate), and pH 7.4 (Phosphate). Causality: These specific pH levels simul

environment, lysosomal/endosomal compartments, and systemic circulation, respectively[1][5].

Incubation: Dissolve the mPEG3 conjugate to a final concentration of 10 µM in the respective buffers (using ≤ 5% co-solvent like methanol if solubi

Incubate at 37°C.

Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Direct injection into an HPLC-UV or LC-MS system is permissible since no proteins a

Quantification: Measure the concentration of the intact conjugate and the released payload.

Conclusion & Application in Drug Design
The experimental data and mechanistic chemistry overwhelmingly support the use of mPEG3 carbamates over mPEG3 esters when systemic stability

objective[1][3]. While esters are highly susceptible to premature cleavage by plasma carboxylesterases[5], carbamates leverage resonance stabilizati

chemical hydrolysis and non-specific enzymatic degradation[1][2].

For drug development professionals engineering ADCs, PDCs, or long-circulating prodrugs, the carbamate linkage ensures that the payload remains 

PEG modifying group during systemic transit, thereby maximizing targeted delivery and minimizing off-target toxicity[3][4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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